Cas no 1351621-35-6 (N-5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-2-carboxamide)

N-5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-2-carboxamide
- 1351621-35-6
- AKOS024268305
- N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- N-(5-thiophen-2-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- VU0535680-1
- F6195-1978
- N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
-
- インチ: 1S/C15H13N3O4S3/c19-14(11-3-1-7-22-11)17-15-16-10-5-6-18(9-12(10)24-15)25(20,21)13-4-2-8-23-13/h1-4,7-8H,5-6,9H2,(H,16,17,19)
- InChIKey: TYTPTEURIMIPKB-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CS1)(N1CC2=C(CC1)N=C(NC(C1=CC=CO1)=O)S2)(=O)=O
計算された属性
- せいみつぶんしりょう: 395.00681943g/mol
- どういたいしつりょう: 395.00681943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 157Ų
N-5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6195-1978-10μmol |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6195-1978-10mg |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6195-1978-15mg |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6195-1978-75mg |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6195-1978-1mg |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6195-1978-5μmol |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6195-1978-25mg |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6195-1978-2μmol |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6195-1978-20μmol |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6195-1978-30mg |
N-[5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
1351621-35-6 | 30mg |
$119.0 | 2023-09-09 |
N-5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-2-carboxamide 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
N-5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-2-carboxamideに関する追加情報
N-5-(Thiophene-2-Sulfonyl)-4H,5H,6H,7H-1,3Thiazolo[5,4-C]Pyridin-2-Yl-Furan-2-Carboxamide: A Comprehensive Overview
The compound N-5-(Thiophene-2-Sulfonyl)-4H,5H,6H,7H-1,3Thiazolo[5,4-C]Pyridin-2-Yl-Furan-2-Carboxamide (CAS No. 1351621-35-6) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential as a lead compound in drug discovery and as a building block for advanced materials.
Thiophene is a key structural component of this compound, contributing to its aromatic stability and electronic properties. The sulfonyl group attached to the thiophene ring enhances the molecule's solubility and bioavailability. The thiazolo[5,4-c]pyridine moiety is another critical feature, offering a rigid framework that can interact with various biological targets. This combination of functional groups makes the compound highly versatile and amenable to further chemical modifications.
Recent research has focused on the pharmacological properties of this compound. Studies have demonstrated its potential as an inhibitor of certain enzymes associated with neurodegenerative diseases. For instance, experiments have shown that the compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. These findings suggest that N-5-(Thiophene-2-Sulfonyl)-4H,5H,6H,7H-1,3Thiazolo[5,4-C]Pyridin-2-Yl-Furan-2-Carboxamide could serve as a lead compound for developing treatments targeting cognitive disorders.
In addition to its pharmacological applications, this compound has shown promise in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Initial studies indicate that the compound exhibits favorable charge transport properties and high stability under operational conditions.
The synthesis of N-5-(Thiophene-2-Sulfonyl)-4H,5H,6H,7H-1,3Thiazolo[5,4-C]Pyridin-2-Yl-Furan-2-Carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiazolo[5,4-c]pyridine ring system through cyclization reactions and the subsequent introduction of the thiophene sulfonyl group via nucleophilic substitution. The overall synthesis pathway is efficient and scalable, making it suitable for large-scale production.
From an analytical chemistry perspective, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have confirmed the molecular structure and provided insights into its conformational flexibility and intermolecular interactions.
In terms of toxicological evaluation, preliminary studies indicate that the compound exhibits low cytotoxicity against human cell lines. However, further investigations are required to fully assess its safety profile for therapeutic applications.
Looking ahead, N-5-(Thiophene-2-Sulfonyl)-4H,5H,6H,7H-1,Thiazolo[5,,C]Pyridin ̄ -Yl-Furan ̄ -Carboxamide holds great promise for advancing both medical research and materials development. Its unique combination of structural features and functional groups positions it as a valuable tool for scientists across multiple disciplines.
1351621-35-6 (N-5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-2-carboxamide) 関連製品
- 1261898-01-4(5-(4-tert-butylphenyl)-2-hydroxybenzonitrile)
- 2171960-07-7(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}butanoic acid)
- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 1261755-89-8(2-Chloro-6-(2,4,5-trichlorophenyl)nicotinic acid)
- 20039-37-6(Pyridinium dichromate)
- 2171251-96-8(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)
- 923121-80-6(N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide)
- 2138240-76-1(1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene)
- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)




